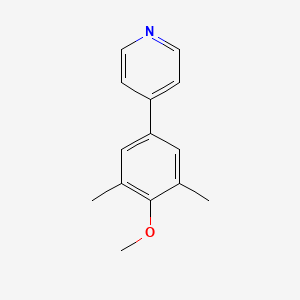

4-(4-methoxy-3,5-dimethylphenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxy-3,5-dimethylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-8-13(9-11(2)14(10)16-3)12-4-6-15-7-5-12/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYYNIREZRKLBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Chemical Landscape of 4-(4-methoxy-3,5-dimethylphenyl)pyridine Analogs: A Technical Guide for Researchers

In the intricate world of drug discovery and development, the pyridine scaffold stands as a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents, owing to their unique electronic properties and ability to engage in meaningful biological interactions. Among these, the 4-arylpyridine framework, and specifically analogs of 4-(4-methoxy-3,5-dimethylphenyl)pyridine, represent a class of compounds with significant, yet not fully exploited, potential. This technical guide provides an in-depth exploration of this chemical space, offering researchers a comprehensive resource for identifying, synthesizing, and understanding these valuable molecules.

The core structure, characterized by a pyridine ring linked at the 4-position to a substituted phenyl group, offers a versatile platform for chemical modification. The methoxy and dimethyl functionalities on the phenyl ring are not merely decorative; they critically influence the molecule's conformation, electronic distribution, and metabolic stability, thereby modulating its biological activity. Understanding the interplay of these structural features is paramount for the rational design of novel therapeutic agents.

Identifying Key Analogs: A CAS Number Search

| Compound Name | CAS Number | Molecular Formula | Notes |

| 4-Methoxy-3,5-dimethylpyridine | 447461-23-6 | C8H11NO | A key precursor for the synthesis of the target analogs.[1][2] |

| 4-(4-Methoxyphenyl)pyridine | 5938-16-9 | C12H11NO | A closely related analog lacking the dimethyl substitution.[3] |

| 3,5-Diethyl-4-(4-methoxyphenyl)pyridine | Not Available | C16H19NO | An example of an analog with different alkyl substituents.[4] |

| 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | 86604-78-6 | C9H13NO2 | A functionalized precursor for further elaboration.[5][6] |

| 2-(3,5-dimethyl-4-pyridinyl)-4-[(4R)-4-methoxy-3,3-dimethylpiperidin-1-yl]-6-(2-methyl-5-propan-2-ylphenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | Not Available | C32H43N5O | A complex derivative with demonstrated biological relevance.[7] |

| Methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | 1074365-84-6 | C27H28N4O5 | A complex heterocyclic system incorporating the 4-methoxyphenylpyridine motif.[8] |

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the C-C bond between the pyridine and phenyl rings is the cornerstone of synthesizing 4-(4-methoxy-3,5-dimethylphenyl)pyridine analogs. Among the various synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most robust and widely adopted approach.[9][10] This reaction offers high functional group tolerance, generally good yields, and the use of readily available and stable boronic acid reagents.

The causality behind this choice lies in the efficiency of the catalytic cycle. The Palladium(0) catalyst undergoes oxidative addition with an aryl halide (in this case, a substituted 4-halopyridine). This is followed by transmetalation with the boronic acid derivative of the phenyl partner, and the cycle is completed by reductive elimination to yield the desired biaryl product and regenerate the catalyst.

Below is a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling to synthesize a 4-arylpyridine derivative.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)pyridine

This protocol describes the synthesis of a close analog and can be adapted for the target molecule by using the appropriate boronic acid.

Materials:

-

4-Bromopyridine hydrochloride

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromopyridine hydrochloride (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 1,4-dioxane (5 mL). Stir for 10 minutes until a homogenous solution is formed.

-

Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents. Follow this with the addition of degassed water (1 mL).

-

Reaction Progression: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(4-methoxyphenyl)pyridine.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3]

Visualizing the Workflow: Suzuki-Miyaura Coupling

Caption: A generalized workflow for the synthesis of 4-arylpyridine analogs via Suzuki-Miyaura cross-coupling.

Significance in Drug Discovery: A Landscape of Biological Activity

The 4-arylpyridine scaffold is a privileged structure in medicinal chemistry due to its prevalence in biologically active molecules.[11] The positional isomerism of the phenyl group on the pyridine ring significantly influences the physicochemical properties and, consequently, the biological activity. Derivatives of phenylpyridines have shown promise in a variety of therapeutic areas.

-

Anticancer Activity: Derivatives of both 2- and 3-phenylpyridine have demonstrated potential as anticancer agents.[11] For instance, some 2-phenylpyridine derivatives are thought to exert their effects by inhibiting thioredoxin reductase, leading to increased oxidative stress in cancer cells.[11] In contrast, certain 3-phenylpyridine derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[12] While direct studies on 4-(4-methoxy-3,5-dimethylphenyl)pyridine analogs are limited, the general activity of the phenylpyridine class suggests this is a fertile ground for oncology research.

-

Anti-inflammatory and Other Activities: Phenylpyridine derivatives have also been investigated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[12] Furthermore, this class of compounds has been explored for its potential as insecticides and herbicides, indicating a broad range of biological activities.[13][14] The specific substitutions on the 4-(4-methoxy-3,5-dimethylphenyl)pyridine core can be fine-tuned to optimize activity against various biological targets.

Conclusion and Future Directions

The 4-(4-methoxy-3,5-dimethylphenyl)pyridine scaffold and its analogs represent a promising area for further investigation in drug discovery and materials science. This guide has provided a foundational understanding of this chemical space, from the identification of key analogs to a robust synthetic strategy and an overview of their potential biological significance. The Suzuki-Miyaura coupling provides a reliable and versatile method for accessing a wide range of derivatives. Future research should focus on the synthesis and biological evaluation of a diverse library of these analogs to fully elucidate their therapeutic potential. The insights provided herein are intended to empower researchers to confidently navigate this exciting area of chemical exploration.

References

-

Journal of the Chemical Society, Perkin Transactions 2. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. RSC Publishing. [Link]

-

PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

-

RSC Publishing. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. [Link]

-

MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]

-

PubChem. 4-(4-Methoxyphenyl)pyridine. [Link]

-

PMC. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

-

PubChem. 2-(3,5-dimethyl-4-pyridinyl)-4-[(4R)-4-methoxy-3,3-dimethylpiperidin-1-yl]-6-(2-methyl-5-propan-2-ylphenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine. [Link]

-

GLP Pharma Standards. 4-Methoxy-3,5-dimethylpyridine | CAS No- 447461-23-6. [Link]

-

The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. [Link]

-

International Journal of Engineering Inventions. Spectroscopic analysis of 5-(4-butylcyclohexyl)-2-(2- fluoro-4-methoxyphenyl) pyridine. [Link]

-

PubChem. 3,5-Diethyl-4-(4-methoxyphenyl)pyridine. [Link]

-

PubChem. 4-Methoxy-3,5-dimethylpyridine. [Link]

-

ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

MDPI. Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. [Link]

-

Cardiff University. Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. [Link]

-

Autech. Methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. [Link]

Sources

- 1. glppharmastandards.com [glppharmastandards.com]

- 2. 4-Methoxy-3,5-dimethylpyridine | C8H11NO | CID 15270545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-Methoxyphenyl)pyridine | C12H11NO | CID 603813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Diethyl-4-(4-methoxyphenyl)pyridine | C16H19NO | CID 617827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | CAS 86604-78-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 4-甲氧基-3,5-二甲基-2-羟甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-(3,5-dimethyl-4-pyridinyl)-4-[(4R)-4-methoxy-3,3-dimethylpiperidin-1-yl]-6-(2-methyl-5-propan-2-ylphenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | C32H43N5O | CID 71244804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1074365-84-6|Methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate|BLD Pharm [bldpharm.com]

- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Solvation Strategies for Lipophilic Pyridine Derivatives

Executive Summary

Lipophilic pyridine derivatives represent a "privileged scaffold" in drug discovery (e.g., kinase inhibitors, nicotinamide analogs). However, they present a paradox: the pyridine core is polar and basic, while the lipophilic substituents (phenyls, alkyls, halogens) drive high crystal lattice energy and poor aqueous solubility.

This guide provides a technical framework for overcoming these solubility challenges. It moves beyond trial-and-error by applying Hansen Solubility Parameters (HSP) and thermodynamic principles to predict solvent behavior. It details validated protocols for solubility assessment, recrystallization, and pH-dependent extraction, ensuring reproducible results in both medicinal chemistry and pre-formulation workflows.

Molecular Architecture & Solvation Thermodynamics[1]

To dissolve a lipophilic pyridine, the solvent must overcome the Crystal Lattice Energy (

The Enthalpic Penalty

The dissolution process is governed by the General Solubility Equation. For lipophilic pyridines, the barrier is rarely the entropy of mixing, but rather the enthalpy required to break the crystal lattice.

-

High Melting Point = Low Solubility: A derivative melting >200°C indicates massive lattice stability.

-

The Pyridine Nitrogen: This is your "handle" for solvation. It acts as a Hydrogen Bond Acceptor (HBA). Solvents that can donate a hydrogen bond (protic solvents) or possess a complementary dipole will lower the

.

Hansen Solubility Parameters (HSP)

We utilize HSP to predict miscibility.[1] A solvent is suitable if its parameters align with the solute's interaction radius (

| Parameter | Symbol | Relevance to Pyridine Derivatives |

| Dispersion | Matches the lipophilic "grease" (alkyl chains, phenyl rings). High in chlorinated solvents. | |

| Polarity | Matches the dipole moment of the pyridine ring (2.2 D). High in DMSO/DMF. | |

| H-Bonding | Matches the H-acceptor capability of the Nitrogen. High in Alcohols/Water. |

Solvent Selection Framework

Based on HSP and empirical data, organic solvents for lipophilic pyridines fall into three distinct functional classes.

Class A: The "Workhorse" Solvents (Chlorinated)

-

Examples: Dichloromethane (DCM), Chloroform (

), 1,2-Dichloroethane. -

Mechanism: High

(dispersion) stabilizes the lipophilic substituents. The polarized C-H bond in chloroform acts as a weak H-bond donor to the pyridine nitrogen. -

Utility: Synthesis, Extraction, Chromatography.[2]

-

Warning: Avoid in final formulations due to toxicity (ICH Class 1/2 limits).

Class B: The "Trap" Solvents (High Boiling Aprotic)

-

Examples: DMSO, DMF, NMP.

-

Mechanism: High

and -

Utility: Biological assay stocks (10-20 mM), library storage.

Class C: The "Tunable" Solvents (Alcohols & Esters)

-

Examples: Methanol, Isopropanol (IPA), Ethyl Acetate.

-

Mechanism: Alcohols donate H-bonds to the pyridine N. However, if the lipophilic tail is too large, solubility drops drastically in MeOH.

Visualizing the Solvation Logic

The following diagram illustrates the decision matrix for selecting a solvent system based on the intended application (Purification vs. Analysis).

Figure 1: Decision tree for solvent selection based on downstream application. Note the specific additive requirement (Et3N) for chromatography to suppress silanol interactions.

Validated Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask)

Standard: USP <1236> / OECD 105

Objective: Determine the saturation concentration (

Materials:

-

Test Compound (Solid, >95% purity)

-

Solvent (Buffer pH 7.4, Octanol, or simulated gastric fluid)[5]

-

0.45 µm PTFE Syringe Filters (Nylon binds pyridines)

Workflow:

-

Equilibration: Agitate at 25°C for 24 to 72 hours .

-

Tip: For lipophilic pyridines, 24h is often insufficient due to slow wettability. Use 72h.

-

-

Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter using pre-saturated PTFE filters.

-

Critical: Discard the first 20% of filtrate to account for filter adsorption.

-

-

Quantification: Dilute the filtrate with mobile phase and inject onto HPLC. Calculate against a standard curve.

Protocol B: The "pH-Switch" Extraction

Lipophilic pyridines have a pKa ~5.2 (variable with substituents). We can toggle their solubility to remove non-basic impurities.

-

Dissolve: Dissolve crude mixture in an organic solvent (e.g., Ethyl Acetate or DCM).

-

Acid Wash: Extract with 1M HCl.

-

Result: The pyridine protonates (

) and moves to the aqueous layer. Neutral lipophilic impurities stay in the organic layer.

-

-

Discard Organic: Remove the organic layer containing impurities.

-

Basify: Add NaOH or

to the aqueous layer until pH > 9. -

Re-Extract: Extract the now-cloudy aqueous layer with fresh DCM. Dry and evaporate.

The Chromatography Challenge: Peak Tailing

When purifying pyridine derivatives on silica gel, severe peak tailing is common.[6]

Mechanism: The basic pyridine nitrogen interacts strongly with acidic silanol (

Solution:

-

Mobile Phase Modifier: Always add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase. The TEA saturates the silanol sites, allowing the pyridine to elute symmetrically.

-

Stationary Phase: Switch to "End-capped" silica or Amino-functionalized silica columns if tailing persists.

Solvation Mechanism Visualization

This diagram details the microscopic interactions stabilizing the pyridine in solution.

Figure 2: Mechanistic contributions to solubility. Successful dissolution requires matching the solvent's dominant interaction mode with the solute's structural features.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[3] (Defines the

framework). Link -

BenchChem . Chromatographic Purification of Pyridine Derivatives. (Troubleshooting silanol interactions). Link

- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Discusses pKa impact on solubility).

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of 4-(4-methoxy-3,5-dimethylphenyl)pyridine via Palladium-Catalysis: An Application Note

Introduction

The 4-arylpyridine scaffold is a privileged structural motif found in a multitude of biologically active molecules and functional materials. Specifically, 4-(4-methoxy-3,5-dimethylphenyl)pyridine serves as a crucial intermediate in the development of various pharmaceutical agents. This application note provides a detailed, field-proven protocol for the synthesis of this key compound, leveraging the power and versatility of palladium-catalyzed cross-coupling chemistry. The Suzuki-Miyaura coupling is highlighted as the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the requisite starting materials.[1] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the preparation of this important biaryl compound.

Scientific Rationale and Strategy

The core of this synthetic strategy is the formation of a carbon-carbon bond between a pyridine ring and a substituted phenyl ring. Among the various palladium-catalyzed cross-coupling reactions, such as the Stille[2][3][4][5], Negishi[6][7][8][9], and Suzuki-Miyaura couplings, the Suzuki-Miyaura reaction offers distinct advantages for this particular transformation.[1][10] It utilizes organoboron reagents, which are generally stable, less toxic, and more environmentally benign compared to the organotin (Stille) or organozinc (Negishi) compounds.[4][11]

The chosen disconnection approach for 4-(4-methoxy-3,5-dimethylphenyl)pyridine involves the coupling of 4-chloropyridine with (4-methoxy-3,5-dimethylphenyl)boronic acid. This strategy is predicated on the commercial availability and relative stability of both coupling partners.[12][13]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 4-(4-methoxy-3,5-dimethylphenyl)pyridine.

Detailed Experimental Protocol

This protocol outlines the synthesis of 4-(4-methoxy-3,5-dimethylphenyl)pyridine via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| (4-methoxy-3,5-dimethylphenyl)boronic acid | 301699-39-8 | 194.03 | 1.0 | 194 mg |

| 4-Chloropyridine hydrochloride | 7379-35-3 | 150.00 | 1.2 | 180 mg |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 58 mg |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 3.0 | 318 mg |

| Toluene | 108-88-3 | 92.14 | - | 10 mL |

| Ethanol | 64-17-5 | 46.07 | - | 2 mL |

| Water (deionized) | 7732-18-5 | 18.02 | - | 2 mL |

Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-methoxy-3,5-dimethylphenyl)boronic acid (194 mg, 1.0 mmol), 4-chloropyridine hydrochloride (180 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: To the flask, add toluene (10 mL), ethanol (2 mL), and an aqueous solution of sodium carbonate (318 mg in 2 mL of water).

-

Reaction Execution: The reaction mixture is stirred vigorously and heated to reflux (approximately 85-90 °C) in an oil bath.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine (2 x 10 mL), dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The pure product is obtained as a white to off-white solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-chloropyridine), forming a Pd(II) intermediate.[10]

-

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.[10][11]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[10]

The choice of ligand is crucial for the efficiency of the catalytic cycle.[14][15][16][17] Triphenylphosphine is a commonly used and effective ligand for many Suzuki-Miyaura couplings, promoting both oxidative addition and reductive elimination steps.[14]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, the following self-validating measures are incorporated:

-

Inert Atmosphere: The exclusion of oxygen is critical as Pd(0) species are susceptible to oxidation, which would deactivate the catalyst. The use of Schlenk techniques or a glovebox is highly recommended.

-

Purity of Reagents: The purity of the starting materials, particularly the boronic acid and the palladium catalyst, directly impacts the reaction yield and purity of the final product. It is advisable to use freshly opened or properly stored reagents.

-

Reaction Monitoring: Consistent monitoring of the reaction by TLC or LC-MS allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.

-

Stoichiometry: A slight excess of the 4-chloropyridine hydrochloride is used to ensure complete consumption of the more valuable boronic acid. The amount of base is also critical for the activation of the boronic acid.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 4-(4-methoxy-3,5-dimethylphenyl)pyridine using the Suzuki-Miyaura cross-coupling reaction. The detailed experimental procedure, mechanistic insights, and emphasis on self-validating practices are designed to enable researchers to successfully implement this important transformation in their own laboratories. The mild conditions and high functional group tolerance of this palladium-catalyzed method make it a valuable tool in the synthesis of complex molecules for drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

Kitano, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Retrieved from [Link]

-

Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 44(8), 651–663. Retrieved from [Link]

-

Eureka | Patsnap. (2013, October 23). Method for synthesizing 4-chloro-pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloropyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-chloropyridine. Retrieved from [Link]

-

ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]

-

Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of chemical research, 49(10), 2262–2273. Retrieved from [Link]

-

Fernandez-Salas, J. A. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]

-

Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

-

Leadbeater, N. E., & Marco, M. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(23), 8881–8885. Retrieved from [Link]

-

Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

-

Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 6). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Retrieved from [Link]

-

ChemRxiv. (n.d.). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Negishi Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

-

ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Zhang, W., et al. (2022). Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction. Nature communications, 13(1), 5649. Retrieved from [Link]

-

Cenmed. (n.d.). (4-(Methoxymethoxy)-3,5-dimethylphenyl)boronic acid (C007B-519762). Retrieved from [Link]

-

Wang, C., et al. (2022). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. RSC advances, 12(35), 22899–22904. Retrieved from [Link]

-

GlobalChemMall. (n.d.). (4-methoxy-3,5-dimethylphenyl)boronic acid. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

-

ResearchGate. (2025, November 7). ChemInform Abstract: Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. Retrieved from [Link]

- Google Patents. (n.d.). CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.

-

Guillaume, S. M., & Carpentier, J. F. (2025, July 24). Palladium-catalyzed methoxycarbonylation of a commodity CO2-sourced δ-valerolactone. D-Carbonize. Retrieved from [Link]

-

ResearchGate. (2026, January 6). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Stille Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Negishi coupling - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Negishi Coupling | OpenOChem Learn [learn.openochem.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. globalchemmall.com [globalchemmall.com]

- 13. 4-Methoxy-3,5-dimethylphenylboronic Acid (contains varying amounts of Anhydride), TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. theses.enscm.fr [theses.enscm.fr]

- 17. pubs.acs.org [pubs.acs.org]

Technical Guide: Preparation of Electron-Rich Phosphine Ligand Precursors Containing Pyridine

This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It focuses on the synthesis of 2-(di-tert-butylphosphino)pyridine , a prototypical electron-rich P,N-ligand used in palladium and nickel catalysis.

,Executive Summary & Strategic Logic

Electron-rich phosphine ligands containing a pyridine moiety (P,N-ligands) are critical in transition metal catalysis. The soft phosphorus atom stabilizes the metal in low oxidation states (facilitating oxidative addition), while the hard pyridine nitrogen provides hemilability—stabilizing reactive intermediates without inhibiting substrate binding.

The Synthetic Challenge: The synthesis of these ligands presents a dichotomy:

-

Electronic Conflict: The pyridine ring is electron-deficient, making direct electrophilic phosphination difficult.

-

Stability: The target phosphines are electron-rich (due to alkyl groups like t-butyl or cyclohexyl) and are frequently pyrophoric or highly air-sensitive.

The Solution: This guide details two protocols:

-

Protocol A (Direct Metallation): A cryogenic lithium-halogen exchange route for rapid, small-scale synthesis.

-

Protocol B (Borane Protection): A robust pathway yielding air-stable intermediates, recommended for scale-up or storage.

Critical Safety & Handling (Pyrophoric Hazards)

WARNING: Chlorodi-tert-butylphosphine (

-

Atmosphere: All reactions must be performed under a positive pressure of Argon or Nitrogen (

ppm -

Quenching: Residual phosphines on glassware should be quenched with dilute bleach (sodium hypochlorite) under a fume hood before cleaning.

-

PPE: Flame-resistant lab coat (Nomex), face shield, and chemically resistant gloves are mandatory.

Reaction Logic & Pathway Visualization

The synthesis relies on the Lithium-Halogen Exchange mechanism. Unlike nucleophilic aromatic substitution (

Diagram 1: Synthetic Workflow & Decision Tree

Caption: Logic flow for the synthesis of 2-pyridyl phosphines, highlighting the divergence between direct isolation and borane protection strategies.

Protocol A: Direct Synthesis via Lithium-Halogen Exchange

Target: 2-(Di-tert-butylphosphino)pyridine Scale: 10.0 mmol basis

Reagents & Equipment[1][2][3]

-

Substrate: 2-Bromopyridine (1.58 g, 10 mmol)

-

Lithiation Agent: n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol)

-

Phosphine Source: Di-tert-butylchlorophosphine (1.80 g, 10 mmol) [Handle with extreme care]

-

Solvent: Anhydrous THF (50 mL), distilled from Na/Benzophenone or dried via alumina columns.

-

Setup: 250 mL Schlenk flask, magnetic stir bar, low-temperature thermometer.

Step-by-Step Methodology

-

System Prep: Flame-dry the Schlenk flask under vacuum. Backfill with Argon (repeat 3x).

-

Solvation: Syringe 2-Bromopyridine and anhydrous THF into the flask. Cool the solution to -78°C using a dry ice/acetone bath.

-

Expert Insight: Temperature control is critical. Above -60°C, 2-lithiopyridine can undergo a "halogen dance" or self-nucleophilic attack, leading to tars.

-

-

Lithiation: Add n-BuLi dropwise over 15 minutes.

-

Observation: The solution will typically turn a deep dark red or orange, indicating the formation of the 2-pyridyllithium species.

-

Hold: Stir at -78°C for 45 minutes to ensure complete exchange.

-

-

Phosphination: Add Di-tert-butylchlorophosphine dropwise.

-

Note: The reaction is exothermic. Maintain -78°C during addition.

-

-

Warming: Allow the reaction to warm slowly to room temperature (RT) over 2 hours. The color usually fades to yellow/tan.

-

Workup (Inert):

-

Remove solvent in vacuo (Schlenk line).

-

Redissolve residue in anhydrous pentane or hexane (30 mL).

-

Filter through a celite pad (under Argon) to remove LiCl salts.

-

Concentrate the filtrate to yield the crude phosphine oil.

-

Protocol B: The Borane-Protected Route (Recommended)

Why use this? Free electron-rich phosphines oxidize rapidly. The Borane (

Additional Reagents

-

Borane Source:

(1.0 M solution) or

Methodology Modification

Follow Protocol A steps 1 through 5. Do NOT perform the workup yet.

-

Protection: At room temperature, add

(11 mmol, 1.1 equiv) to the crude reaction mixture. -

Reaction: Stir for 2 hours.

-

Quench: Carefully add water (5 mL) dropwise to destroy excess borane (Gas evolution:

). -

Extraction (Air-Safe):

-

Extract with Ethyl Acetate (

mL). -

Wash organics with brine. Dry over

. -

Concentrate to obtain the solid

adduct.

-

-

Purification: Recrystallize from hot Ethanol or purify via silica gel chromatography (Borane adducts are generally silica stable).

Deprotection (On Demand)

When ready to use the ligand for catalysis:

-

Dissolve adduct in Toluene or THF.

-

Add DABCO (2 equiv) or Morpholine (excess).

-

Heat to 40-60°C for 2-4 hours. The amine sequesters the

. -

Filter off the amine-borane complex or pass through a short alumina plug.

Characterization & Quality Control

The most reliable validation method is

| Compound State | Typical | Multiplicity | Notes |

| Free Ligand | +30 to +45 ppm | Singlet | Shift is deshielded due to Pyridine ring current. |

| Oxide (Impurity) | +55 to +70 ppm | Singlet | Indicates air leak during synthesis. |

| Borane Adduct | +50 to +70 ppm | Broad Multiplet | Broadening caused by |

Diagram 2: Purity Check Workflow

Caption: Decision logic for interpreting 31P NMR spectra to distinguish between free ligand, borane adduct, and oxide impurity.

References

-

Stradiotto, M., et al. (2010). DalPhos: Ligands for Pd-Catalyzed C-N and C-C Bond Formation. These works establish the utility of bulky P,N ligands.

-

Knochel, P., et al. (2011). Preparation of Functionalized Organolithiums via Lithium-Halogen Exchange.

-

McNulty, J., & Zhou, S. (2011). Development of P,N-ligands for Suzuki-Miyaura coupling.

-

Imamoto, T., et al. (1990). Synthesis and reactions of phosphine-boranes.[1][2] (Foundational work on borane protection).

Disclaimer: This guide assumes the user is trained in Schlenk line techniques and the handling of pyrophoric materials. Always consult the specific SDS for Di-tert-butylchlorophosphine before use.

Sources

Scalable synthesis of 4-(4-methoxy-3,5-dimethylphenyl)pyridine

Application Note: Scalable Synthesis of 4-(4-methoxy-3,5-dimethylphenyl)pyridine

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(4-methoxy-3,5-dimethylphenyl)pyridine , a privileged biaryl scaffold used in kinase inhibitor development (e.g., Topiroxostat analogs) and materials science. Unlike bench-scale methods that rely on expensive chromatography, this protocol utilizes a chromatography-free purification strategy based on pH-switchable solubility, ensuring high purity (>98% HPLC) and scalability (100g to kg batches). The route employs a cost-effective Suzuki-Miyaura coupling between 4-pyridylboronic acid and 4-bromo-2,6-dimethylanisole.

Introduction & Retrosynthetic Analysis

The target molecule features an electron-rich phenyl ring coupled to an electron-deficient pyridine. The primary challenge in scaling this synthesis is not the bond formation, but the purification . Biaryl couplings often generate triphenylphosphine oxide (TPPO) and homocoupling byproducts that are difficult to remove without silica gel chromatography.

Strategic Solution: We exploit the basicity of the pyridine nitrogen (

Retrosynthesis:

-

Disconnection: Biaryl C-C bond.

-

Coupling Partners:

-

Nucleophile: 4-Pyridylboronic acid (Commercial, stable).[1]

-

Electrophile: 4-Bromo-2,6-dimethylanisole (Synthesized from cheap 2,6-dimethylphenol).

-

Process Development: The "Story" of Optimization

Route Selection

While Grignard reagents could form this bond, they are incompatible with the unprotected pyridine on scale due to complexation. The Suzuki-Miyaura coupling was selected for its functional group tolerance and aqueous compatibility.

Catalyst & Solvent Engineering

-

Catalyst:

is the standard but expensive and air-sensitive. We transitioned to an in-situ generated catalyst using -

Solvent: A biphasic mixture of Toluene/Ethanol/Water (4:1:1) was chosen. Toluene solubilizes the aryl bromide, Ethanol assists phase transfer, and Water dissolves the inorganic base (

). This mixture allows for a high internal reaction temperature (

Impurity Control Strategy

-

Homocoupling: Minimized by using a slight excess of the boronic acid (1.1 equiv) and rigorous deoxygenation.

-

Palladium Residues: A wash with aqueous L-Cysteine or Sodium Bisulfite is integrated into the workup to sequester Pd, preventing colored impurities in the final solid.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-2,6-dimethylanisole (Precursor)

Note: If this starting material is purchased, skip to Step 2.

Reaction: 2,6-Dimethylanisole + Br2 -> 4-Bromo-2,6-dimethylanisole + HBr

-

Charge a reactor with 2,6-dimethylanisole (1.0 equiv) and Dichloromethane (5 vol).

-

Cool to 0°C.

-

Add Bromine (1.05 equiv) dropwise over 1 hour, maintaining T < 5°C. Exothermic.

-

Stir at 0°C for 2 hours. Monitor by HPLC.

-

Quench with 10%

solution to destroy excess bromine. -

Separate phases. Wash organic layer with water and brine.[2]

-

Concentrate to yield the aryl bromide as a colorless oil/low-melting solid. (Yield: ~95%).

Step 2: Suzuki Coupling (The Core Reaction)

Reagents:

| Reagent | MW | Equiv | Amount (Example) |

|---|---|---|---|

| 4-Bromo-2,6-dimethylanisole | 215.09 | 1.0 | 100.0 g |

| 4-Pyridylboronic acid | 122.92 | 1.2 | 68.5 g |

| Palladium(II) Acetate | 224.51 | 0.01 (1 mol%) | 1.04 g |

| Triphenylphosphine | 262.29 | 0.04 (4 mol%) | 4.88 g |

| Potassium Carbonate | 138.21 | 2.5 | 160.5 g |

| Toluene | - | - | 800 mL |

| Ethanol | - | - | 200 mL |

| Water | - | - | 200 mL |

Procedure:

-

Inertion: Purge a 2L 3-neck flask with Nitrogen for 15 minutes.

-

Solvent Charge: Add Toluene, Ethanol, and Water. Degas by sparging with Nitrogen for 20 minutes. Critical: Oxygen promotes homocoupling.

-

Reagent Addition: Add the Aryl Bromide, Boronic Acid, and

under Nitrogen flow. -

Catalyst Formation: Add

followed by -

Reaction: Heat to reflux (approx. 88°C) with vigorous stirring.

-

Monitoring: Stir for 4–6 hours. Check HPLC for consumption of Aryl Bromide (<1%).

Step 3: Workup & Purification (The "Acid-Base Switch")

Logic: Isolate the basic pyridine product from neutral impurities (TPPO, unreacted bromide, biaryl homocouples).

-

Phase Cut: Cool mixture to room temperature. Separate the aqueous layer (waste).

-

Extraction (Acid Wash):

-

Add 2M HCl (500 mL) to the organic layer (Toluene).

-

Stir vigorously for 15 minutes. The product (Pyridine) forms a water-soluble HCl salt.

-

Separate phases. Keep the Aqueous Acidic Layer (contains Product).

-

Discard the Toluene layer (contains Triphenylphosphine oxide and neutral impurities).

-

-

Wash: Wash the acidic aqueous layer with fresh Toluene (200 mL) to remove trace organics.

-

Pd Scavenging: Add 5g of activated carbon (or specialized Pd scavenger like SiliaMetS®) to the acidic aqueous solution. Stir 30 mins, then filter through Celite.

-

Precipitation (Free-basing):

-

Cool the filtrate to 10°C.

-

Slowly add 6M NaOH or

until pH > 10. -

The product will precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid. Wash with copious water to remove salts.

-

Final Crystallization:

-

Dissolve the wet cake in hot Isopropanol (IPA) (approx 3-4 vol).

-

Cool slowly to 0°C.

-

Filter and dry in a vacuum oven at 45°C.

-

Expected Yield: 80–85% (isolated). Purity: >99% by HPLC.

Analytical Data

-

Appearance: White crystalline solid.

-

Melting Point: 142–144°C (Lit. analogs range 140-150°C).

-

1H NMR (400 MHz, CDCl3):

8.65 (d, J=6.0 Hz, 2H, Py-H2,6), 7.45 (d, J=6.0 Hz, 2H, Py-H3,5), 7.30 (s, 2H, Ar-H), 3.78 (s, 3H, OMe), 2.35 (s, 6H, Ar-Me). -

MS (ESI): m/z calculated for C14H15NO

; found 214.2.

Visual Workflows (Graphviz)

Figure 1: Reaction & Purification Logic

Caption: Workflow exploiting the basicity of the pyridine ring for chromatography-free purification.

Safety & Handling

-

4-Pyridylboronic acid: May cause respiratory irritation. Handle in a fume hood.

-

Palladium residues: Heavy metal waste must be segregated.

-

Exotherms: The acid-base neutralization (Step 3.5) is exothermic; addition of base should be controlled to prevent boiling/splashing.

References

-

Suzuki-Miyaura Coupling Scale-Up

-

Purification of Pyridines

- Title: "Practical Guide to the Purification of Pyridine Deriv

- Source:Journal of Medicinal Chemistry (General protocols for basic heterocycles).

-

Link:[Link]

-

Catalyst Optimization

-

General Protocol Grounding

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 4-Arylpyridines as Privileged Scaffolds in Kinase Inhibitor Discovery

Topic: Application of 4-arylpyridines in kinase inhibitor drug discovery Content Type: Detailed Application Notes and Protocols Audience: Senior Researchers, Medicinal Chemists, and Lead Biologists

Introduction: The Pharmacophore Advantage

The 4-arylpyridine moiety represents a "privileged structure" in medicinal chemistry, particularly within the realm of protein kinase inhibition. Its utility stems from its ability to mimic the adenine ring of ATP, the natural cofactor of kinases.

Unlike fused bicyclic systems (e.g., quinazolines or purines) which often suffer from poor solubility or promiscuity, the 4-arylpyridine scaffold offers a distinct "vectorial" advantage. The pyridine nitrogen serves as a critical hydrogen bond acceptor for the kinase hinge region, while the aryl group at the 4-position projects deeply into the hydrophobic pocket (often the "gatekeeper" region), allowing for high-affinity interactions and tunable selectivity.

This guide details the structural rationale, validated synthetic protocols, and biological characterization workflows necessary to deploy this scaffold effectively in drug discovery campaigns targeting serine/threonine kinases (e.g., p38 MAPK, TGF

Structural Rationale & SAR Logic

Binding Mode Mechanics

The efficacy of 4-arylpyridines is governed by their orientation within the ATP-binding cleft.

-

The Hinge Interaction (N1): The pyridine nitrogen (N1) typically accepts a hydrogen bond from the backbone amide NH of a specific residue (often Methionine or Threonine) in the hinge region connecting the N- and C-terminal lobes.

-

The Hydrophobic Anchor (C4-Aryl): The aryl ring attached at C4 creates a

-stacking or hydrophobic interaction within the selectivity pocket (back pocket). Substitution on this ring (e.g., -F, -Cl, -CF3) dictates selectivity against off-target kinases. -

Solvent Exposure (C2/C3): Substituents here often solubilize the molecule or interact with the ribose-binding pocket.

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the logical connectivity between the chemical scaffold and the biological target.[1]

Caption: Interaction map detailing the binding vectors of the 4-arylpyridine scaffold within the kinase ATP-binding site.

Chemical Synthesis Protocol: Suzuki-Miyaura Coupling[2][3][4][5]

The most robust method for constructing 4-arylpyridines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol is optimized to minimize protodeboronation and maximize yield.

Reagents & Materials

-

Substrate A: 4-Chloropyridine hydrochloride (or 4-Bromopyridine).

-

Substrate B: Arylboronic acid (1.2 equivalents).[2]

-

Catalyst: Pd(dppf)Cl

·CH -

Base: 2M Aqueous Na

CO -

Solvent: 1,4-Dioxane or DME (Dimethoxyethane).

-

Atmosphere: Argon or Nitrogen (strictly degassed).

Step-by-Step Synthetic Workflow

-

Degassing: Charge a microwave vial or round-bottom flask with solvent (Dioxane, 4 mL/mmol). Sparge with Argon for 15 minutes. Crucial Step: Oxygen presence leads to homocoupling of the boronic acid.

-

Assembly: Add 4-Chloropyridine (1.0 eq), Arylboronic acid (1.2 eq), and Base (2.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl

(0.05 eq) last. Seal the vessel immediately. -

Reaction:

-

Thermal: Heat to 90°C for 4-12 hours.

-

Microwave (Preferred): 120°C for 30 minutes.

-

-

Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash filtrate with brine. Dry over MgSO

. -

Purification: Flash column chromatography (Hexane/EtOAc gradient). Pyridines often streak; adding 1% Triethylamine to the eluent improves peak shape.

Synthetic Logic Flow

Caption: Optimized Suzuki-Miyaura coupling workflow for 4-arylpyridine synthesis.

Biological Characterization: Kinase Inhibition Assay[1][6][7][8][9]

To validate the synthesized compounds, a luminescence-based ADP-detection assay (e.g., ADP-Glo™) is recommended.[3] This assay is universal, measuring the conversion of ATP to ADP, and is less susceptible to compound fluorescence interference than FRET assays.

Assay Principle

The assay quantifies kinase activity by converting the ADP produced during the kinase reaction into ATP, which is then converted into light by Ultra-Glo™ Luciferase. The luminescent signal is positively correlated with ADP amount and kinase activity.

Protocol: ADP-Glo™ Kinase Assay (384-well format)

-

Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl

, 0.1 mg/mL BSA, 50 -

Controls:

-

Max Signal (No Inhibitor): Enzyme + Substrate + ATP + DMSO.

-

Min Signal (No Enzyme): Buffer + Substrate + ATP + DMSO.

-

Workflow Steps:

-

Compound Transfer: Dispense 100 nL of test compound (in DMSO) into the 384-well plate (white, low-volume).

-

Enzyme Addition: Add 2.5

L of Kinase Enzyme (e.g., p38 -

Reaction Start: Add 2.5

L of Substrate/ATP mix (ATP concentration should be at -

Incubation: Incubate at RT for 60 minutes.

-

ADP-Glo Reagent: Add 5

L of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min. -

Detection: Add 10

L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min. -

Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Validation

Calculate the Percent Inhibition for each concentration:

Quality Control (Z-Factor):

Ensure the assay Z-factor is

Case Study & Data Interpretation

The following table illustrates a typical Structure-Activity Relationship (SAR) progression for a 4-arylpyridine series targeting p38 MAPK.

Table 1: SAR of 4-Arylpyridine Derivatives

| Cmpd ID | R (Aryl Substituent) | IC | Interpretation |

| AP-01 | Phenyl (Unsubstituted) | 450 | Baseline activity. Good hinge binding, weak hydrophobic fit. |

| AP-02 | 4-Fluoro-phenyl | 120 | Improved potency. F fills small hydrophobic pocket void. |

| AP-03 | 4-Chloro-phenyl | 35 | Hit. Cl provides optimal hydrophobic volume filling. |

| AP-04 | 4-Methoxy-phenyl | >1000 | Loss of activity. Steric clash or unfavorable polarity in hydrophobic pocket. |

| AP-05 | 2-Chloro-phenyl | 850 | Twisted conformation disrupts |

Expert Insight: The jump in potency from AP-01 to AP-03 confirms the "Gatekeeper" hypothesis. The 4-position of the aryl ring sits in a hydrophobic groove. However, introducing bulk at the ortho position (AP-05) twists the biaryl bond, breaking the planarity required for the pyridine to sit flat against the hinge, drastically reducing potency.

References

-

Privileged Scaffolds in Medicinal Chemistry: Wermuth, C. G. "Medicinal Chemistry: The Role of Privileged Structures." Academic Press. (Concept of the pyridine scaffold).

- Context: Defines why pyridine is a versatile templ

-

Suzuki-Miyaura Coupling Optimization: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

- Context: The foundational protocol for synthesizing the 4-arylpyridine bond.

-

Kinase Assay Validation: Inglese, J., et al. "Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries." Proc.

- Context: Establishes the Z-factor and validation metrics for the ADP-Glo assay described.

-

p38 MAPK Inhibitors: Koeberle, S.C., et al. "Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor.

- Context: A specific example of a high-affinity 4-arylpyridine-based kinase inhibitor.

-

ADP-Glo Technical Manual: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

- Context: Source of the specific volumes and incub

Sources

Troubleshooting & Optimization

Purification strategies for separating 4-arylpyridines from catalyst residues

Technical Support Center: Catalyst Removal Strategies Subject: Purification Protocols for 4-Arylpyridines (Palladium Removal) Ticket ID: #Pd-PYR-4402 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Sticky" Pyridine Problem

Welcome to the technical support center. You are likely here because your standard silica plug or Celite filtration failed to remove residual Palladium (Pd) from your 4-arylpyridine product.

The Root Cause: Unlike standard biaryls, 4-arylpyridines possess a basic nitrogen atom with a localized lone pair. This nitrogen acts as a potent Lewis base (ligand), coordinating tightly to the Palladium. Effectively, your product is competing with your scavengers to bind the metal. To separate them, you must use a strategy that either out-competes the pyridine (thermodynamics) or disables the pyridine's binding ability (kinetics/electrostatics).

Module 1: Chemical Workup Strategies (The First Line of Defense)

Before resorting to expensive chromatography, use these chemical washes. They are scalable and often sufficient for reducing Pd from >1000 ppm to <100 ppm.

Protocol A: The N-Acetylcysteine (NAC) Wash

Best for: Lipophilic products soluble in EtOAc or Toluene.

Mechanism: NAC contains a thiol (-SH) and a carboxylic acid. It forms a water-soluble, stable complex with Pd, stripping it from the pyridine.

Step-by-Step Protocol:

-

Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Toluene (approx. 10 volumes).

-

Reagent Prep: Prepare a 0.5 M aqueous solution of N-Acetylcysteine (3–5 equivalents relative to Pd loading, not product). Adjust pH to neutral (7–8) with dilute NaOH (this deprotonates the thiol, activating it).

-

The "Hot" Wash: Add the aqueous NAC to the organic layer.

-

Critical Step: Heat the biphasic mixture to 40–50°C and stir vigorously for 30–60 minutes. Room temperature washes are often kinetically too slow to break the Pyridine-Pd bond.

-

-

Separation: Cool to RT. Separate layers. The aqueous layer should be dark/colored (containing the Pd).

-

Rinse: Wash the organic layer with water (2x) and Brine (1x) to remove residual NAC.

Protocol B: The "Salt Switch" (Extraction into Acid)

Best for: 4-arylpyridines that are stable to acid.

Mechanism: Protonating the pyridine nitrogen (

Step-by-Step Protocol:

-

Dissolution: Dissolve crude material in a non-polar solvent (DCM or MTBE).

-

Extraction: Extract with 1M or 2M HCl (3 washes).

-

Checkpoint: Your product is now in the aqueous layer (as the pyridinium hydrochloride salt). The Pd (bound to triphenylphosphine or similar ligands) remains in the DCM/MTBE.

-

-

Organic Wash: Wash the combined acidic aqueous layers with fresh DCM/MTBE to remove mechanically trapped Pd species.

-

Recovery: Cool the aqueous layer in an ice bath. Slowly basify with 4M NaOH or

to pH > 10. -

Final Extraction: Extract the free-based pyridine back into EtOAc or DCM. Dry over

and concentrate.

Module 2: Solid-Supported Scavengers

If chemical washes are insufficient, use functionalized silica. Warning: Standard silica gel is ineffective here because pyridines "tail" (streak) and carry the metal with them. You need Thiol or Thiourea functionalized scavengers.

Comparative Data: Scavenger Efficiency for Pyridines

| Scavenger Type | Functional Group | Affinity vs. Pyridine | Recommended For |

| SiliaMetS® Thiol | Propylthiol (-SH) | High | Pd(II) species, Pd(OAc)2 |

| MP-TMT | Trimercaptotriazine | Very High | Pd(0) and Pd(II) complexes |

| SiliaMetS® DMT | Dimercaptotriazine | Very High | Stubborn, low-valent Pd species |

| Standard Silica | Hydroxyl (-OH) | Low (Pyridine wins) | Do NOT Use |

Optimization Protocol:

-

Loading: Use 3–5 equivalents of scavenger w.r.t. the residual metal content (not the product).[1][2][3][4]

-

Solvent: DMF, THF, or MeOH work best. Avoid DCM if possible (slower kinetics).

-

Temperature: Heat to 50°C . As with the NAC wash, heat is required to overcome the activation energy of ligand exchange.

-

Time: Minimum 4 hours. Overnight is preferred for <10 ppm targets.

Module 3: Visualization & Logic

Diagram 1: Purification Decision Matrix

Caption: Logical flow for selecting the correct purification strategy based on Pd levels and scale.

Diagram 2: The "Pyridine Competition" Mechanism

Caption: Visualizing why heat and strong chelators (Thiols) are necessary to displace the Pyridine-Pd bond.

FAQ: Troubleshooting Common Issues

Q: I used a scavenger resin, but my product is still grey/brown. Why? A: You likely ran the scavenging step at room temperature. The Pyridine-Pd bond is kinetically stable. You must heat the mixture (40–60°C) to provide the activation energy required for the Pd to dissociate from the pyridine and bind to the scavenger.

Q: Can I just use activated charcoal?

A: Charcoal is non-specific. While it adsorbs Pd, it often adsorbs 4-arylpyridines due to

Q: What are the regulatory limits for Pd? A: According to ICH Q3D Guidelines , the Permitted Daily Exposure (PDE) for Palladium is:

-

Oral: 100 µ g/day (approx. 10 ppm for a 10g daily dose).[5]

-

Parenteral (Injection): 10 µ g/day (approx. 1 ppm). Always calculate your target ppm based on the maximum daily dose of your specific drug product [1].

References

-

ICH Q3D Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

-

Biotage . (2023). Metal Scavengers in Process Chemistry: An Investigative Study. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning by Pyridine Nitrogen in Pd-Catalyzed Reactions

Welcome to the Technical Support Center for troubleshooting palladium-catalyzed reactions involving pyridine-containing substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst deactivation when a pyridine nitrogen is present in the starting material or product. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center, leading to catalyst poisoning and significantly impacting reaction efficiency.[1] This resource provides in-depth technical guidance, field-proven insights, and actionable protocols to diagnose and overcome these common issues.

Understanding the Problem: The "Pyridine Effect" in Palladium Catalysis

The core of the issue lies in the Lewis basicity of the pyridine nitrogen. This nitrogen atom can act as a potent ligand, binding to the active palladium species and disrupting the catalytic cycle.[1][2] This coordination can manifest in several ways, leading to sluggish or completely stalled reactions:

-

Direct Catalyst Poisoning: The pyridine nitrogen occupies a coordination site on the palladium, preventing the substrate from binding and undergoing the desired transformation.[2][3] This is particularly problematic in reactions like the Buchwald-Hartwig amination of 2-halopyridines.[3]

-

Product Inhibition: If the reaction product contains a pyridine moiety, it can bind to the catalyst more strongly than the starting materials, leading to a shutdown of the catalytic cycle as the product concentration increases.[2]

-

Formation of Inactive Catalyst Species: The interaction with pyridine can sometimes lead to the formation of stable, catalytically inactive palladium complexes or even the precipitation of palladium black.[3][4]

The following diagram illustrates the fundamental mechanism of catalyst poisoning by a pyridine-containing molecule.

Figure 1: Mechanism of Catalyst Poisoning. The pyridine nitrogen competes with the substrate for coordination to the active palladium catalyst, forming a stable, inactive complex that halts the desired catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction works with other aryl halides but fails with my 2-bromopyridine substrate. What's the most likely cause?

A1: This is a classic sign of catalyst poisoning by the pyridine nitrogen.[1][3] The nitrogen atom at the 2-position is sterically accessible and electronically positioned to strongly coordinate with the palladium center, effectively inhibiting the catalytic activity.[3] This is the most common challenge for this class of substrates.

Q2: I'm observing that my reaction starts but then slows down and eventually stops. Could this be related to pyridine poisoning?

A2: Yes, this is a strong indicator of product inhibition.[2] If your desired product contains a pyridine ring, as it forms, it increasingly binds to and deactivates the palladium catalyst. A simple way to test this is to run the reaction to a lower conversion and see if the initial rate is significantly higher.[2]

Q3: How do substituents on the pyridine ring affect its ability to poison the catalyst?

A3: Substituents have a significant electronic and steric effect.[2]

-

Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen, making it a stronger Lewis base and a more potent catalyst poison. Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃) decrease the nitrogen's basicity, potentially reducing its tendency to poison the catalyst.[2]

-

Steric Effects: Bulky substituents near the nitrogen atom (at the 2- and 6-positions) can sterically hinder its coordination to the palladium center. This can be a deliberate strategy to mitigate poisoning.[2]

Q4: I see black precipitate forming in my reaction flask. What does this mean?

A4: The formation of a black precipitate is likely palladium black, which is aggregated, inactive Pd(0).[3][4] This indicates catalyst decomposition, which can be exacerbated by the presence of coordinating species like pyridine. It suggests that the ligand used is not robust enough to stabilize the active catalytic species under the reaction conditions.

Troubleshooting Guide: A Systematic Approach

When faced with a failing or sluggish reaction involving a pyridine-containing compound, a systematic approach is crucial for identifying and resolving the issue.

Figure 2: Troubleshooting Workflow for Pyridine-Related Catalyst Deactivation. A step-by-step logical guide to diagnosing and solving reaction failures.

Step 1: Initial Diagnosis

Before modifying reaction parameters, confirm that pyridine poisoning is the root cause.

-

Purity Check: Ensure all starting materials, solvents, and reagents are of high purity. Pyridine-like impurities can act as insidious catalyst poisons.[2]

-

Control Experiment: If possible, run the reaction with a non-pyridine-containing analog of your substrate. If this reaction proceeds smoothly while the pyridine version fails, it strongly points to catalyst poisoning.

-

Monitor Reaction Progress: Track the reaction by TLC or LC-MS. If you observe initial product formation that then stalls, product inhibition is a likely culprit.[3]

Step 2: Mitigation Strategies

Once catalyst poisoning is suspected, several strategies can be employed. It is often necessary to screen a combination of these approaches.

| Strategy | Rationale | Key Considerations |

| Increase Catalyst Loading | A higher concentration of the catalyst can sometimes overcome the poisoning effect by providing a sufficient number of active sites despite some being deactivated.[1][2] | This is often a quick fix but is not cost-effective or atom-economical for large-scale synthesis. |

| Modify the Ligand | Switch to more sterically hindered and/or electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands.[3][5] | Bulky ligands can physically block the pyridine nitrogen from coordinating to the palladium center.[3] |

| Protect the Pyridine Nitrogen | Temporarily protect the pyridine nitrogen to prevent its coordination to the catalyst.[2] | Common protecting groups include N-oxides or quaternization with an alkyl halide. The protecting group must be easily removable post-reaction. |

| Change the Solvent | Using a protic solvent like acetic acid can protonate the pyridine nitrogen, reducing its ability to coordinate to the catalyst.[1] | Ensure your substrates and reagents are stable in acidic media. |

| Run at Lower Conversion | To combat product inhibition, stop the reaction at a lower conversion before a significant amount of the poisoning product accumulates.[2] | This is not ideal for yield but can be a useful diagnostic tool and practical for multi-step syntheses where purification can isolate the desired product. |

| Use a Different Catalyst Precursor | In some cases, switching from a Pd(II) precatalyst (like Pd(OAc)₂) to a Pd(0) source (like Pd₂(dba)₃) can be beneficial as Pd(0) may have a lower affinity for the pyridine nitrogen.[1][6] | The choice of precursor can influence the kinetics of active catalyst formation. |

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling with a Challenging Pyridine Halide

This protocol provides a starting point for coupling a sterically hindered or electronically challenging pyridine halide, incorporating best practices to mitigate catalyst poisoning.

Materials:

-

Pyridine halide (1.0 mmol, 1.0 equiv)

-

Boronic acid or ester (1.2 mmol, 1.2 equiv)

-

Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Bulky phosphine ligand (e.g., SPhos or XPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1 M)

Procedure:

-

Vessel Preparation: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the pyridine halide, boronic acid derivative, and base under an inert atmosphere (Argon or Nitrogen).

-

Catalyst Preparation: In a separate vial, pre-mix the palladium precatalyst and the ligand in a small amount of the reaction solvent.

-

Reaction Assembly: Add the catalyst solution to the reaction vessel, followed by the remaining degassed solvent.

-

Degassing: Seal the vessel and thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol outlines a procedure for regenerating a Pd/C catalyst that has been deactivated by a pyridine-containing substrate, for example, after a hydrogenation reaction.

Materials:

-

Spent Pd/C catalyst

-

Deionized water

-

Methanol

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Recovery: Recover the spent catalyst from the reaction mixture by filtration.

-

Water Wash: Wash the catalyst thoroughly with deionized water (3-4 times) to remove any water-soluble impurities.[1]

-

Organic Solvent Wash: Wash the water-rinsed catalyst with methanol (3-4 times) to remove organic residues.[1]

-

Final Wash and Drying: After the methanol washes, wash the catalyst again with deionized water to remove any residual methanol. Dry the catalyst in a desiccator. Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.[1]

-

Activity Test: Before reuse, test the activity of the regenerated catalyst on a small-scale standard reaction to confirm the recovery of its catalytic performance.[1]

References

- Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands - Benchchem.

- Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions - Benchchem.

- Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands - Benchchem.

- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.

- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates - Benchchem.

- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC.

- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing).

- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Improving Solubility of Crystalline 4-Arylpyridine Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges of crystalline 4-arylpyridine intermediates. The following information is curated to provide not just solutions, but also the scientific reasoning behind them, ensuring you can adapt these principles to your specific experimental context.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific problems you might encounter during your experiments with 4-arylpyridine intermediates.

Issue 1: My 4-arylpyridine intermediate precipitates unexpectedly during reaction work-up or purification.

Root Cause Analysis: Sudden precipitation, often called "crashing out," typically occurs due to a rapid change in the solvent environment that drastically lowers the solubility of your compound. This is common during aqueous washes, anti-solvent addition for crystallization, or when changing solvent systems during chromatography. 4-Arylpyridines, being weakly basic, are particularly sensitive to pH changes.[1][2]

Step-by-Step Solution:

-

Characterize the Precipitate: Before attempting to redissolve, confirm if the precipitate is your target compound or an impurity. A quick TLC or LC-MS analysis can save significant time.

-

pH Adjustment: The nitrogen atom in the pyridine ring is basic and can be protonated.[3] In acidic conditions, it forms a pyridinium salt, which is often more soluble in aqueous media than the neutral form.[4]

-

If precipitation occurs upon adding an aqueous base (e.g., sodium bicarbonate wash), your compound is likely less soluble in its free-base form. Try to maintain a slightly acidic pH (if compatible with your compound's stability) until the final purification step.

-

Conversely, if it precipitates from an acidic solution, the salt form might be less soluble in the specific solvent system.

-

-

Solvent System Modification:

-

Co-solvents: If you are using a non-polar solvent and the compound crashes out upon adding a polar anti-solvent (like water), try incorporating a co-solvent. A water-miscible solvent like isopropanol, acetone, or THF can be added to the main solvent before the anti-solvent is introduced.[5] This creates a more gradual change in polarity, preventing shock-precipitation.

-